Aminopeptidase N Inhibitor

Vue d'ensemble

Description

Aminopeptidase N (APN) is an enzyme that catalyzes the cleavage of amino acids from the amino terminus (N-terminus) of proteins or peptides . It is widely distributed throughout the animal and plant kingdoms and is found in many subcellular organelles, in cytosol, and as membrane components . Aminopeptidase N inhibitors control the biological activity of Aminopeptidase N . They are primarily used for Neuroscience applications .

Synthesis Analysis

A new series of pyrazoline-based derivatives were designed, synthesized, and evaluated for biological activities as Aminopeptidase N inhibitors . The structure–activity relationships of these pyrazoline-based derivatives were also discussed in detail .

Molecular Structure Analysis

Aminopeptidase N (APN/CD13) is a member of the superfamily of the zinc-dependent M1 aminopeptidase . A crystal structure of the open state of human endoplasmic reticulum Aminopeptidase 1 ERAP1 is presented .

Chemical Reactions Analysis

Aminopeptidases (APs; EC 3.4.11) are a class of proteases that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides . These are exopeptidases and are widely distributed in prokaryotic and eukaryotic organisms, found in subcellular organelles, in the cytoplasm, and as membrane components .

Physical And Chemical Properties Analysis

Aminopeptidase N inhibitors are small molecules . They are primarily used for Neuroscience applications .

Applications De Recherche Scientifique

Overcoming Antitumor Treatment Resistance

Aminopeptidase N (APN) inhibitors have been identified as potential tools for overcoming resistance to cancer treatment . In cancer cells, the inhibition of aminopeptidases including APN causes the phenomenon termed the amino acid deprivation response (AADR), a stress response characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators, which leads to cancer cell death by apoptosis .

Augmenting Tumor Cell Death

APN inhibition has been shown to augment DR4-induced tumor cell death . This implies that APN inhibitors could serve as potential weapons for overcoming cancer treatment resistance .

Anti-proliferative Activity

APN inhibitors have demonstrated selective anti-proliferative activity against cancer cells expressing APN . This suggests that these inhibitors could be used to control the growth of certain types of cancer cells .

Target for Anti-cancer Drug Design

APN is an important zinc-dependent metallo-exopeptidase, which can degrade the extracellular matrix, and plays an important role in tumor invasion, metastasis, and angiogenesis . Therefore, it has been considered as a suitable target for anti-cancer drug design .

Food Industry Applications

In the food industry, specifically in baking, brewing, and cheese making, aminopeptidases are extensively used for removing the bitterness of peptides . The inhibitors of these enzymes have found great clinical applications against various diseases such as cancer, diabetes, and viral infections .

High-Throughput Screening of Drug-like Compounds

APN inhibitors have been discovered through the high-throughput screening of hundreds of thousands of small molecules . This suggests that APN inhibitors could be identified from a wide range of potential drug-like compounds .

Mécanisme D'action

Target of Action

Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme that is upregulated in tumor vasculature and plays a significant role in angiogenesis . It is considered a promising anti-tumor target due to its involvement in tumor invasion, metastasis, and angiogenesis .

Mode of Action

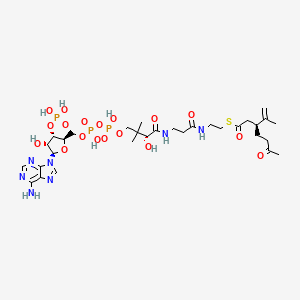

Aminopeptidase N inhibitors, such as Ubenimex (also known as bestatin), function as competitive protease inhibitors . They bind to the catalytic pocket of CD13, inhibiting its function . These inhibitors prevent APN from cleaving neutral amino acids from the N-terminus of peptides, disrupting protein processing within cells .

Biochemical Pathways

The inhibition of APN affects several biochemical pathways. It disrupts peptide metabolism, leading to a phenomenon termed the amino acid deprivation response (AADR). This stress response is characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators .

Pharmacokinetics

It’s known that these inhibitors can effectively prevent the pulmonary metastasis of certain cancer cells in vivo .

Result of Action

The inhibition of APN leads to cancer cell death by apoptosis . This is due to the stress response triggered by the disruption of peptide metabolism. Additionally, APN inhibition has been shown to augment DR4-induced tumor cell death, thus overcoming resistance to cancer treatment .

Action Environment

The action of Aminopeptidase N inhibitors can be influenced by various environmental factors. For instance, the efficacy of these inhibitors can be affected by the presence of other proteins that can mediate cell motility and adhesion . Furthermore, the inhibitors’ action can be influenced by the physiological environment of the tumor, including factors such as pH and the presence of other enzymes .

Orientations Futures

Propriétés

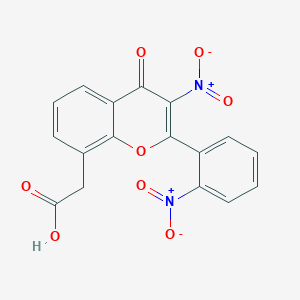

IUPAC Name |

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDDFQLIQRYMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminopeptidase N Inhibitor | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

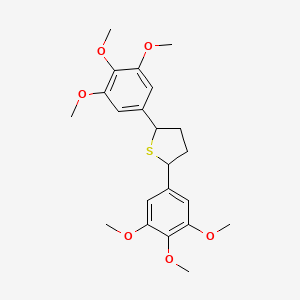

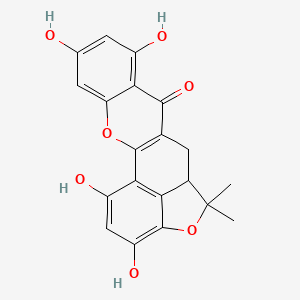

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)

![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)

![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)